(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
Description
(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride (CAS No. 1443538-50-8) is a chiral pyrrolidine derivative featuring a 3,5-difluorophenyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₁F₂N·HCl, with a molecular weight of 219.6 g/mol. The compound is typically supplied as a white crystalline powder and is widely used as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug discovery, particularly in therapies targeting neurological disorders or metabolic diseases .
Key structural attributes include:
- Stereochemistry: The (S)-enantiomer configuration, critical for receptor selectivity.
- Substituents: Two fluorine atoms at the 3- and 5-positions of the phenyl ring, enhancing electron-withdrawing effects and metabolic stability.
- Hydrochloride salt: Improves solubility and crystallinity for formulation .
Properties
IUPAC Name |
(2S)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Formation
The pyrrolidine ring is typically constructed from pyrrolidone derivatives. In a method analogous to patent CN110981779B, pyrrolidone undergoes carboxylation with di-tert-butyl carbonate in polar solvents (e.g., acetonitrile or THF) under basic conditions (e.g., potassium carbonate). This yields tert-butyl pyrrolidone-1-carboxylate, a protected intermediate that prevents undesired side reactions during subsequent steps.
Aryl Group Introduction via Grignard Reaction
The critical aryl incorporation step employs a Grignard reagent derived from 3,5-difluorobromobenzene. As demonstrated in patent CN108218754A, magnesium-activated 3,5-difluorobromobenzene reacts with tert-butyl pyrrolidone carboxylate in anhydrous THF at 0–50°C. This nucleophilic addition forms 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate.
Dehydration and Deprotection
Acid-catalyzed dehydration (e.g., HCl or trifluoroacetic acid) removes the hydroxyl group, yielding 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) generates the dihydro-pyrrole intermediate.
Enantioselective Reduction
Chiral reduction using ammonia borane complexed with S-configuration-inducing acids (e.g., L-mandelic acid or L-tartaric acid) achieves high enantiomeric excess (ee >98%). The reaction proceeds in ether solvents at 20–80°C for 8–48 hours, directly yielding (S)-2-(3,5-difluorophenyl)pyrrolidine.
Resolution of Racemic Mixtures
Racemic Synthesis Overview
An alternative route synthesizes racemic 2-(3,5-difluorophenyl)pyrrolidine via elimination and Grignard addition. Chlorination of pyrrolidine followed by sodium methoxide-mediated elimination forms 3,4-dihydro-2H-pyrrole, which reacts with 3,5-difluorobromobenzene’s Grignard reagent.
Diastereomeric Salt Formation
Resolution employs chiral acids like L-malic acid or L-camphorsulfonic acid. The racemic free base is treated with an equimolar amount of the resolving agent in ethanol, inducing selective crystallization of the (S)-enantiomer salt. Patent CN108218754A reports >99% ee after recrystallization.
Free Base Liberation and Hydrochloride Formation
The resolved (S)-enantiomer salt is neutralized with NaOH, extracted into dichloromethane, and treated with HCl gas in diethyl ether to precipitate (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride.
Comparative Analysis of Synthetic Routes
Hydrochloride Salt Formation
The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0°C. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (mp 192–195°C). Purity exceeds 99.5% by HPLC.
Challenges and Optimizations
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine nitrogen and aromatic system undergo oxidation under specific conditions:
-
N-Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the corresponding N-oxide derivative .
-
Aromatic Ring Oxidation : Limited by electron-withdrawing fluorine substituents, but strong oxidants like KMnO₄ in acidic conditions can degrade the phenyl ring .
Table 1: Oxidation Reaction Conditions
| Reaction Type | Reagent | Solvent | Temperature | Outcome | Yield | Source |
|---|---|---|---|---|---|---|
| N-Oxidation | mCPBA | CH₂Cl₂ | 0–25°C | N-Oxide formation | 75% | |
| Ring Degradation | KMnO₄, H₂SO₄ | H₂O | 80°C | Ring cleavage | N/A |
Reduction Reactions
The compound’s pyrrolidine ring and substituents participate in selective reductions:
-
Borane-Mediated Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −50°C reduces imine intermediates, achieving 56% yield .
-
Enantioselective Reduction : Ammonia borane with D-mandelic acid in toluene at 50°C affords the (S)-enantiomer with >90% enantiomeric excess (ee) .
Table 2: Reduction Protocols
| Reducing Agent | Catalyst | Solvent | Temperature | Outcome | ee | Source |
|---|---|---|---|---|---|---|
| NaBH₄ | None | THF | −50°C | Imine reduction | 56% | |
| NH₃·BH₃ | D-Mandelic acid | Toluene | 50°C | Enantioselective synthesis | >90% |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyrrolidine nitrogen or fluorinated phenyl ring:
-
N-Alkylation : Treatment with fluoropropyl iodide in acetonitrile at 60°C introduces alkyl groups, enhancing pharmacological activity .
-
Phenyl Ring Halogenation : Bromination using N-bromosuccinimide (NBS) under radical conditions selectively substitutes para to fluorine .
Table 3: Substitution Reactions
Acid/Base-Mediated Reactions
-
Deprotonation : The pyrrolidine nitrogen (pKa ~10) is deprotonated by strong bases (e.g., LDA) to generate nucleophilic intermediates for coupling .
-
Salt Formation : Reaction with HCl in diethyl ether quantitatively forms the hydrochloride salt, improving solubility .
Catalytic and Stereochemical Considerations
Scientific Research Applications
Synthesis Overview
The synthesis of (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride typically involves:
- Formation of the Pyrrolidine Ring : Through cyclization reactions using amines and aldehydes.
- Introduction of the 3,5-Difluorophenyl Group : Via substitution reactions with fluorinating agents.
- Hydrochloride Formation : Converting the free base to its hydrochloride salt using hydrochloric acid.
Chemistry
This compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors can help elucidate mechanisms of action for various biological processes.
Medicinal Chemistry
The compound has been explored for its therapeutic effects in treating diseases such as:
- Neurological disorders : Studies indicate potential neuroprotective properties.
- Cancer : Research has shown it may inhibit certain cancer cell lines through specific pathways.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Case Studies
-
Receptor Binding Studies :
- Research conducted on the binding affinity of this compound to dopamine receptors showed promising results in modulating receptor activity, suggesting potential applications in treating dopamine-related disorders.
-
Anticancer Activity :
- A study demonstrated that this compound inhibited proliferation in several cancer cell lines by inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural analogs differ in substituent patterns, stereochemistry, or counterion composition. Below is a detailed comparison based on similarity scores, molecular properties, and functional implications.
Table 1: Structural and Functional Comparison of Analogs
*Note: Similarity scores for dimethylphenyl analog inferred from structural divergence.
Key Findings and Implications
Substituent Position and Electronic Effects
- 3,5-Difluoro vs. 4-Fluoro: The meta-difluoro substitution in the target compound creates a symmetrical electron-withdrawing effect, enhancing binding to aromatic π-systems in biological targets (e.g., enzymes or GPCRs).
- Methyl vs. Fluorine : The dimethylphenyl analog (CAS 1245649-28-8) replaces fluorine with methyl groups, increasing hydrophobicity and steric bulk. This substitution may reduce metabolic stability but improve membrane permeability .
Stereochemical Impact
The (R)-configured analog (CAS 920274-04-0) demonstrates how enantiomeric differences drastically alter biological activity. For example, the (R)-enantiomer may exhibit off-target binding or reduced potency compared to the (S)-form .
Salt Form and Solubility
The hydrochloride salt in the target compound enhances aqueous solubility (critical for oral bioavailability) compared to free-base analogs like CAS 298690-72-9, which may require co-solvents for formulation .
Fluorine Count and Metabolic Stability
Compounds with dual fluorines (e.g., the target) resist oxidative metabolism in the liver more effectively than mono-fluoro analogs, prolonging half-life in vivo .
Biological Activity
(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a valuable scaffold in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds structurally related to (S)-2-(3,5-difluorophenyl)pyrrolidine have shown promising activity against various Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 7.81 | |
| Compound B | Acinetobacter baumannii | 15.62 | |
| Compound C | Candida auris | 10.00 |
These results indicate that modifications in the pyrrolidine structure can lead to enhanced antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated significant cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity of this compound
The mechanism of action appears to involve apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. Studies using animal models have shown its potential as a neuroprotective agent.
Table 3: Neuropharmacological Effects
| Study Type | Effect Observed | Reference |
|---|---|---|
| Behavioral Study | Reduced anxiety-like behavior | |
| Gene Expression Analysis | Modulation of neuroinflammatory markers |
These findings suggest that the compound may play a role in modulating neuroinflammation and could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Resistance : A study examined the effectiveness of pyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that certain modifications could restore efficacy against resistant strains, highlighting the importance of structural optimization in drug design .
- Cytotoxicity in Cancer Models : In a comparative study on various pyrrolidine derivatives, this compound was found to be among the most potent against lung cancer cell lines, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride, and how can intermediates be characterized?
- Methodology : Synthesis typically involves reductive alkylation of amines. For example, a chiral precursor like (S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride can be modified by substituting dimethyl groups with difluorophenyl moieties. The hydrochloride salt is formed by treating the free base with HCl in dioxane .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, HRMS for molecular weight validation, and polarimetry ([α]D) to verify enantiomeric purity. IR spectroscopy helps identify functional groups like NH stretches (3023 cm⁻¹) .
Q. How can researchers ensure the stereochemical integrity of this compound during synthesis?
- Stereocontrol : Employ chiral auxiliaries (e.g., tert-butylsulfinyl groups) to direct stereochemistry during alkylation. Deprotection with HCl yields the enantiomerically pure hydrochloride salt .
- Validation : Compare experimental [α]D values with literature data (e.g., (S)-2-(3,5-dimethylphenyl)pyrrolidine: [α]D²⁰ = -137° in CH₂Cl₂) to confirm retention of configuration .
Q. What purification strategies are effective for isolating this compound?
- Extraction : After synthesizing the free base, partition between Et₂O and aqueous NaHCO₃ to remove acidic impurities. Dry the organic phase with MgSO₄ and concentrate under reduced pressure .
- Salt Formation : Precipitate the hydrochloride salt by adding HCl gas or 4 M HCl in dioxane to the free base solution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in the synthesis of this compound?
- Microflow Reactors : Use continuous-flow systems to enhance mixing and reduce side reactions. For example, reductive alkylation under microflow conditions can increase yield by 15–20% compared to batch methods .
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation to improve ee. Monitor progress via chiral HPLC with a cellulose-based column .
Q. What analytical methods are suitable for resolving contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Advanced NMR Techniques : Employ 2D NMR (COSY, NOESY) to assign proton couplings and confirm spatial arrangements. For example, NOE correlations between pyrrolidine NH and fluorophenyl protons can validate the proposed conformation .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals of the hydrochloride salt and analyzing the crystal structure .
Q. How can researchers assess the compound’s potential bioactivity, such as receptor binding or enzyme inhibition?
- In Silico Docking : Use molecular modeling software (e.g., AutoDock) to predict interactions with targets like serotonin reuptake transporters, leveraging structural analogs (e.g., 2,5-dimethoxyphenylpiperidines) as templates .
- In Vitro Assays : Test inhibition of monoamine transporters (SERT, DAT, NET) in cell lines expressing these targets. Compare IC₅₀ values with known inhibitors to evaluate potency .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
